2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol
Overview
Description
2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group (-OCH3) and an amino group (-NH2) attached to a benzene ring
Mechanism of Action
Target of Action
It is a metabolite of the neurotransmitter dopamine , suggesting that it may interact with dopamine receptors or other components of dopaminergic pathways.
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the compound’s interactions with its targets.
Result of Action
As a metabolite of dopamine , it might have some influence on cellular signaling and neurotransmission.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect a compound’s reactivity and interactions with its targets.
It’s important to note that this compound is a metabolite of dopamine, suggesting potential roles in dopaminergic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon, to hydrogenate the starting materials under high pressure and temperature.
Solvent Extraction: The product is extracted using suitable solvents, followed by purification steps to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the benzene ring.
Scientific Research Applications
2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with analgesic, anti-inflammatory, or antimicrobial properties.
Materials Science: It is used in the development of polymers and resins with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: This compound has a similar structure but lacks the amino group, resulting in different chemical and biological properties.
4-Methoxyphenol:
2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol: An isomer of the target compound with the amino group positioned differently on the benzene ring.
Uniqueness
2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a methoxy group and an isopropylamino group on the benzene ring makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-4-[(propan-2-ylamino)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-7-9-4-5-10(13)11(6-9)14-3/h4-6,8,12-13H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCYNZCUCPIAJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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